molecular formula C27H30N2O6 B3061645 2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid CAS No. 133899-56-6

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

Cat. No.: B3061645
CAS No.: 133899-56-6
M. Wt: 478.5 g/mol
InChI Key: FKKBZYRUPFNJJC-RSAXXLAASA-N
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Description

“2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” is a complex organic compound that combines the properties of an amino alcohol and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” typically involves multi-step organic reactions The process may start with the preparation of the quinoline derivative, followed by its coupling with the naphthalene moiety

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline or naphthalene rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they show activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” exerts its effects would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline and naphthalene moieties could play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(hydroxymethyl)propane-1,3-diol: A simpler amino alcohol with similar functional groups.

    Quinoline derivatives: Compounds with a quinoline ring, often used in medicinal chemistry.

    Naphthalene derivatives: Compounds with a naphthalene ring, used in various chemical applications.

Uniqueness

The uniqueness of “2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” lies in its combination of these functional groups, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

CAS No.

133899-56-6

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C23H19NO3.C4H11NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20;5-4(1-6,2-7)3-8/h2-13,15H,14H2,1H3,(H,25,26);6-8H,1-3,5H2/t15-;/m0./s1

InChI Key

FKKBZYRUPFNJJC-RSAXXLAASA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O.C(C(CO)(CO)N)O

Origin of Product

United States

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